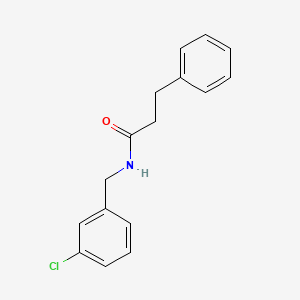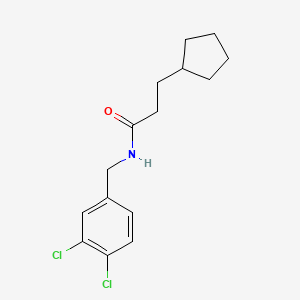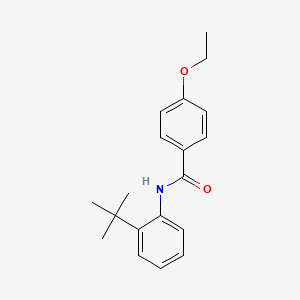
1-(3-fluorobenzoyl)-4-(3-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzoyl)-4-(3-pyridinylmethyl)piperazine, commonly known as FPMP, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. FPMP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of FPMP is not fully understood, but it is believed to act as a selective serotonin receptor agonist and dopamine receptor antagonist. FPMP has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. FPMP has also been found to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
FPMP has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and cognition. FPMP has also been found to decrease the levels of corticosterone, a stress hormone. Additionally, FPMP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPMP has several advantages for lab experiments. It exhibits high potency and selectivity, making it a useful tool for studying the role of serotonin and dopamine receptors in various physiological and behavioral processes. Additionally, FPMP has a long half-life, allowing for prolonged effects in animal models. However, FPMP has limitations in terms of its solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Direcciones Futuras
FPMP has several potential future directions in scientific research. It can be further studied for its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders. Additionally, FPMP can be used as a tool to study the role of serotonin and dopamine receptors in various physiological and behavioral processes. Further research can also focus on developing more stable and soluble analogs of FPMP for improved bioavailability and reproducibility in experiments.
Métodos De Síntesis
FPMP can be synthesized using various methods, including the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridinemethanol in the presence of a base. Another method involves the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. The synthesis of FPMP can also be achieved through the reaction of 1-(3-fluorobenzoyl)piperazine with 3-pyridineboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
FPMP has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic activities. FPMP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPMP has been studied for its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-1-4-15(11-16)17(22)21-9-7-20(8-10-21)13-14-3-2-6-19-12-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOZQKWFGSDHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)
![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
